1,3,5-O-Methylidyne-myo-inositol

Übersicht

Beschreibung

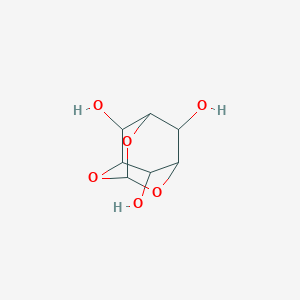

1,3,5-O-Methylidyne-myo-inositol, also known as 1,3,5-trimethyl-myo-inositol, is a cyclic trimethylol compound found in nature. It is a structural isomer of the naturally occurring myo-inositol, and is found in many plants, including soybeans, corn, and wheat. The compound has been studied extensively as a potential therapeutic agent for a variety of health conditions, including diabetes, obesity, and cardiovascular disease.

Wissenschaftliche Forschungsanwendungen

Diabetes and Diabetic Complications : Supplementation with this compound in diabetic rats has led to the development of new classes of therapeutic agents and significant improvements in diabetic complications (Greene, Lattimer, & Sima, 1987).

Insulin Resistance-Related Diseases : Inositol isomers, including 1,3,5-O-Methylidyne-myo-inositol, show potential benefits in treating diseases related to insulin resistance, such as Polycystic Ovary Syndrome (PCOS), gestational diabetes, and metabolic syndrome (Muscogiuri, Palomba, Laganà, & Orio, 2016).

Cardiovascular Health in Postmenopausal Women : Supplementation improves systolic and diastolic blood pressure, cholesterol, and triglyceride levels in postmenopausal women with metabolic syndrome (Giordano et al., 2011).

Synthetic Chemistry : Acid hydrolysis of this compound orthoesters provides valuable precursors for synthesizing specific inositol phosphates, useful in biochemical research (Godage et al., 2013).

Reproductive Health : This compound is involved in oocyte maturation and sperm cell functions, potentially useful in assisted reproductive technologies (Bevilacqua et al., 2015).

Male Fertility : Myo-inositol has potential for treating male infertility due to its antioxidant, prokinetic, and hormonal regulation properties (Condorelli et al., 2017).

Plant Science : Plays a role in plant salinity tolerance, supporting root growth, sodium uptake, and facilitating sodium sequestration and photosynthesis (Nelson, Rammesmayer, & Bohnert, 1998).

Insulin-Mimetic Properties : Efficient in lowering post-prandial blood glucose, benefiting individuals with insulin resistance or diabetic complications (Croze & Soulage, 2013).

Antagonists for Research : Derivatives can be used as antagonists for the D-myo-inositol 1,4,5-trisphosphate receptor in research applications (Keddie et al., 2011).

Cancer Research : Regioselective hydrolysis leads to efficient anticancer agents like myo-inositol 1,3,4,5,6-pentakisphosphate (Godage, Riley, Woodman, & Potter, 2006).

Growth and Development in Plants : Impacts growth and development through its metabolic products (Loewus & Murthy, 2000).

Chemoprevention : Inhibits pulmonary adenoma formation, demonstrating chemopreventive effects against major carcinogens (Wattenberg & Estensen, 1996).

Poultry Nutrition : Dietary supplementation is important for health in humans and rodents, potentially improving metabolic performance (Gonzalez-Uarquin, Rodehutscord, & Huber, 2019).

Cell Signaling : Plays a critical role in the inositol phosphate-calcium signaling system, influencing hormones and diverse cellular processes (Putney & Bird, 1993).

Breast Density : Associated with significant reductions in mammary density in premenopausal women (Pasta et al., 2015).

Agonist-Dependent Phosphatidylinositol Responses : Lithium amplifies these responses, offering novel techniques for identifying specific receptors (Berridge, Downes, & Hanley, 1982).

Muscarinic Receptor Stimulation : Leads to the formation of inositol 1,3,4,5-tetrakisphosphate, a potential second messenger (Batty, Nahorski, & Irvine, 1985).

Wirkmechanismus

Target of Action

1,3,5-O-Methylidyne-myo-inositol is a chemical substance that belongs to the group of halides

Mode of Action

The compound reacts with water to form inositol and methylene chloride . This reaction is crucial for the compound’s interaction with its targets.

Biochemical Pathways

This compound has been used in biological studies for the detection of transfer reactions between phosphate groups and hydrogen bonds . This suggests that it may play a role in the regulation of phosphate group transfer within biochemical pathways.

Result of Action

Given its role in the detection of transfer reactions between phosphate groups and hydrogen bonds , it can be inferred that the compound may influence cellular processes involving these components.

Eigenschaften

IUPAC Name |

2,4,10-trioxatricyclo[3.3.1.13,7]decane-6,8,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c8-1-4-2(9)6-3(10)5(1)12-7(11-4)13-6/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJFNSGWGPSKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2C(C3C(C1OC(O2)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361442 | |

| Record name | myo-Inositol monoorthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98510-20-4 | |

| Record name | myo-Inositol monoorthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the structure of the 1,3,5-O-Methylidyne-myo-inositol derivative in the study?

A1: The research highlights that the six-membered phosphorinane ring within the studied this compound derivative adopts a boat conformation rather than the more common chair conformation []. This conformational preference could influence its interactions with other molecules and its overall chemical behavior.

Q2: How does the presence of the potassium-18-crown-6 complex influence the structure?

A2: The potassium ion in the complex interacts directly with the this compound derivative. It forms coordination bonds with one phosphate oxygen, one oxygen from the myo-inositol ring, and all six oxygens of the crown ether []. This eight-coordinate potassium ion likely plays a crucial role in stabilizing the observed conformation and influencing the overall molecular geometry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)

![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)

![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)